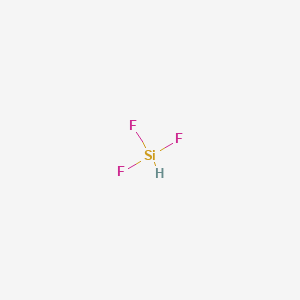

Trifluorosilane

Übersicht

Beschreibung

Trifluorosilane is a chemical compound with the formula F3HSi . At standard temperature and pressure, it is a colorless gas .

Synthesis Analysis

Trifluorosilane has been purified and separated by low-temperature high-vacuum distillation . One preparation method involves products of the reaction between SbF3 and HSiCl3 . HSiCl3 is obtained by a copper-catalyzed reaction between HCl and Silicon at 200-400 °C .Molecular Structure Analysis

The molecular formula of Trifluorosilane is HF3Si . The average mass is 86.089 Da and the monoisotopic mass is 85.979958 Da .Chemical Reactions Analysis

Trifluorosilane has been reported to form in certain etching operations of silicon .Physical And Chemical Properties Analysis

Trifluorosilane has a molar mass of 86.09 g/mol . It appears as a colorless gas . The density is 1.86 g/cm3 . The melting point is -131 °C and the boiling point is -97.5 °C .Wissenschaftliche Forschungsanwendungen

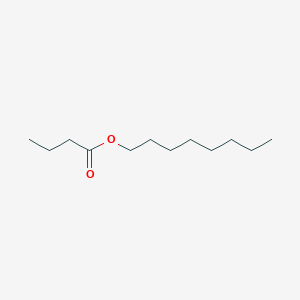

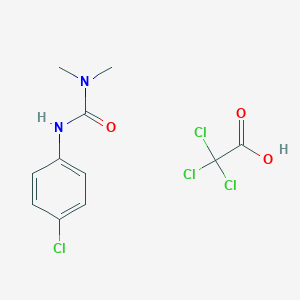

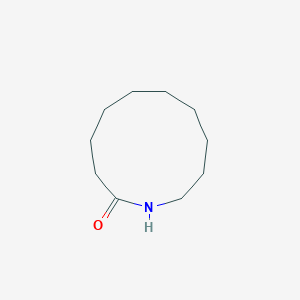

Catalysis and Organic Synthesis : Trifluorosilane derivatives, such as scandium trifluoromethanesulfonate, have been shown to be extremely active Lewis acid catalysts in acylation of alcohols with acid anhydrides and in esterification of alcohols by carboxylic acids, leading to selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Cross-Coupling Reactions : Vinyl and aryl trifluoromethanesulfonates, closely related to trifluorosilane, undergo cross-coupling reactions with organo-metallics, showing superior regio- and diastereoselectivity in Heck reactions. These compounds have also found applications in natural product synthesis (Ritter, 1993).

Environmental Sustainability : Trifluoromethane, a byproduct of trifluorosilane manufacturing, has been repurposed for nucleophilic trifluoromethylation, reducing environmental impact and contributing to sustainable chemistry (Musio, Gala, & Ley, 2018).

Hydrolysis and Condensation : The hydrolysis and condensation of simple trifluorosilanes have been studied, revealing their endothermic nature and the thermodynamics of these reactions. This research provides insights into the fundamental chemical properties of trifluorosilanes (Cypryk, 2005).

Surface Modification and Membrane Technology : Trifluorosilanes have been used in surface treatments for making ceramic membranes hydrophobic, suitable for applications in direct contact membrane distillation, demonstrating their utility in advanced materials engineering (Hendren, Brant, & Wiesner, 2009).

Spectroscopic Analysis : Detailed spectroscopic studies, such as rovibrational spectroscopy, have been conducted on trifluorosilane and its derivatives, contributing to a deeper understanding of their molecular structures and behaviors (Demaison, Margulès, Breidung, Thiel, & Bürger, 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

trifluorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F3HSi/c1-4(2)3/h4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPVEXTUHHUEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[SiH](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3HSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.088 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluorosilane | |

CAS RN |

13465-71-9 | |

| Record name | Trifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)